molecular formula C8H20Cl2N2O B12435517 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride

1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B12435517
M. Wt: 231.16 g/mol
InChI Key: FHGTWSNIJDZPPB-UHFFFAOYSA-N
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Description

1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride (CAS 1955557-49-9) is a piperidine-based organic compound with the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 . This chiral building block is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of peptide analogues . Researchers utilize such piperidine-containing compounds to create novel molecular scaffolds for probing enzyme function and developing protease inhibitors . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Available through multiple global suppliers, it is typically shipped with cold-chain transportation to ensure stability . Researchers can source this compound in various quantities to suit their specific project needs, from milligram to gram scales .

Properties

Molecular Formula

C8H20Cl2N2O

Molecular Weight

231.16 g/mol

IUPAC Name

1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H

InChI Key

FHGTWSNIJDZPPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Epichlorohydrin-Mediated Synthesis

The synthesis of 1-Amino-3-(piperidin-1-yl)propan-2-ol typically begins with the preparation of the free base before conversion to the dihydrochloride salt. One of the most common approaches involves using epichlorohydrin as a key reagent. This method is particularly valuable for its efficiency and versatility in creating β-amino alcohols.

The general synthetic route involves a two-step process:

  • Reaction of piperidine with epichlorohydrin to form an intermediate
  • Subsequent reaction with ammonia or an ammonia equivalent to introduce the primary amino group

The reaction can be represented as follows:

(CH₂)₅NH + ClCH₂-CH(O)CH₂ → (CH₂)₅N-CH₂-CH(OH)-CH₂-Cl
(CH₂)₅N-CH₂-CH(OH)-CH₂-Cl + NH₃ → (CH₂)₅N-CH₂-CH(OH)-CH₂-NH₂

According to Borude et al., this reaction can be catalyzed using lipase enzymes, specifically Aspergillus Oryzae lipase, along with ionic liquid phase transfer catalysts such as [BMIM]Cl in the presence of K₂CO₃. This enzymatic approach offers advantages in terms of mild reaction conditions and stereoselectivity.

Table 2: Reaction Conditions for Epichlorohydrin Method

Parameter Condition
Temperature 55°C
Catalyst Aspergillus Oryzae lipase (10% w/w)
Co-catalyst [BMIM]Cl (0.2 mmol)
Base K₂CO₃ (2 mmol)
Molar Ratio (Amine:Epichlorohydrin) 2:3
Monitoring Method TLC
Reaction Time Until consumption of starting materials

The reaction proceeds through the following mechanism:

  • Nucleophilic attack of piperidine on epichlorohydrin
  • Ring opening of the epoxide
  • Displacement of the chloride by ammonia
  • Formation of the β-amino alcohol structure

Reduction-Based Approaches

Another viable method for synthesizing the free base involves reduction of appropriate precursors using strong reducing agents. This approach is analogous to the synthesis of related amino-substituted piperidine compounds described in the literature.

The typical procedure involves:

  • Preparation of a suitable amide or ketone precursor
  • Reduction using lithium aluminum hydride (LiAlH₄) in an appropriate solvent

Based on similar compounds, the reduction conditions typically require:

  • 1.0-2.5 equivalents of LiAlH₄
  • Tetrahydrofuran (THF) as the solvent
  • Reaction temperatures between 10-45°C initially
  • Heating to 45-70°C to complete the reaction

This method is particularly useful when starting from readily available carboxylic acid derivatives or when specific stereochemistry is desired.

Conversion to Dihydrochloride Salt

Direct Acidification Method

Once the free base 1-Amino-3-(piperidin-1-yl)propan-2-ol is synthesized, conversion to the dihydrochloride salt involves treatment with hydrochloric acid. The process generally follows these steps:

  • Dissolution of the free base in an appropriate solvent (typically methanol or ethanol)
  • Addition of concentrated hydrochloric acid (typically 2-2.5 equivalents)
  • Precipitation of the dihydrochloride salt
  • Isolation by filtration and purification by recrystallization

The salt formation occurs due to protonation of both nitrogen atoms in the molecule—the piperidine ring nitrogen and the primary amine. Given the dibasic nature of the compound, approximately two equivalents of HCl are required for complete salt formation.

Table 3: Salt Formation Parameters

Parameter Typical Conditions
Solvent Methanol or ethanol
HCl Concentration Concentrated HCl (12M)
HCl Equivalents 2-2.5 equivalents
Temperature 0-20°C during acid addition
Isolation Method Filtration
Purification Recrystallization

Specialized Salt Formation Techniques

For improved yield and purity, specialized techniques have been developed for similar compounds:

  • Solvent Selection : Using a mixture of solvents such as methanol/ethyl acetate or methanol/methyl tert-butyl ether can promote efficient crystallization of the dihydrochloride salt.

  • Temperature Control : Careful control of temperature during acid addition (typically 5-15°C) helps minimize side reactions while maximizing salt precipitation.

  • Addition Rate : Slow, dropwise addition of HCl ensures uniform salt formation and helps control the exothermic nature of the neutralization reaction.

Stereoselective Synthesis

For applications requiring specific stereochemistry, such as the (2R) or (2S) isomers of this compound, stereoselective synthesis routes have been developed.

(2R) Isomer Synthesis

The synthesis of (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride (CAS: 1909287-35-9) involves routes similar to those used for related chiral compounds. Typically, this includes:

  • Starting with a chiral precursor containing the desired stereocenter
  • Maintaining stereochemical integrity throughout the synthetic transformations
  • Confirming optical purity through analytical methods

The stereochemistry at the C-2 position is critical for many pharmacological applications, as the R and S enantiomers may exhibit different biological activities.

Chiral Resolution Approaches

When direct stereoselective synthesis is challenging, chiral resolution techniques can be employed:

  • Crystallization with Chiral Acids : Formation of diastereomeric salts using chiral acids (e.g., D-mandelic acid) followed by selective crystallization.
  • Enzymatic Resolution : Using stereoselective enzymes to preferentially react with one enantiomer.
  • Chromatographic Separation : Employing chiral HPLC columns to separate enantiomers.

Optimization of Synthesis Parameters

Temperature Effects

Temperature control is crucial in the synthesis of this compound, particularly during critical steps:

  • Epoxide Opening : Optimal temperature range of 30-50°C ensures efficient ring opening without promoting side reactions.
  • Reduction Reactions : Initial addition at 10-35°C followed by heating to 45-70°C for complete reduction.
  • Salt Formation : Maintaining 0-20°C during acid addition prevents decomposition and maximizes precipitation.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Table 4: Solvent Effects on Various Synthesis Steps

Synthesis Step Preferred Solvents Advantages
Epichlorohydrin Reaction THF, DMSO Promotes nucleophilic substitution
Reduction THF Stabilizes lithium aluminum hydride
Salt Formation Methanol, Ethanol Good solubility for free base, low solubility for salt
Recrystallization Methanol/Ethyl acetate Enhances crystal purity

Catalyst Influence

The use of appropriate catalysts can significantly improve reaction efficiency:

  • Phase Transfer Catalysts : [BMIM]Cl facilitates the reaction between epichlorohydrin and piperidine by enhancing the nucleophilicity of piperidine.
  • Enzymatic Catalysts : Aspergillus Oryzae lipase promotes regioselective reactions, improving yield and reducing side products.
  • Base Catalysts : K₂CO₃ or similar bases help in the deprotonation steps and promote nucleophilic substitution reactions.

Industrial Scale Production Considerations

For industrial production of this compound, several factors require careful consideration:

Scalability Factors

Scaling up the synthesis from laboratory to industrial production requires addressing:

  • Heat Transfer : Efficient temperature control during exothermic reactions becomes more challenging at larger scales.
  • Mixing Efficiency : Ensuring uniform mixing in larger reactors to maintain reaction homogeneity.
  • Filtration and Crystallization : Developing efficient solid handling processes for the isolation of the dihydrochloride salt.

Cost and Efficiency Analysis

Table 5: Comparative Analysis of Synthesis Routes

Synthesis Method Advantages Disadvantages Approximate Yield
Epichlorohydrin Method Fewer steps, widely available reagents Potential regioselectivity issues 70-85%
Reduction Method Better stereochemical control More expensive reagents, moisture-sensitive 65-80%
Chiral Resolution High enantiomeric purity Lower overall yield, additional steps 30-45% per enantiomer

Analytical Methods for Purity Assessment

Spectroscopic Analysis

Verification of the structure and purity of this compound typically involves:

  • NMR Spectroscopy : Characteristic signals for 1-Amino-3-(piperidin-1-yl)propan-2-ol include:

    • Piperidine ring protons (1.32-1.64 ppm, multiplet)
    • Methylene protons adjacent to nitrogen (2.26-2.64 ppm)
    • Hydroxyl proton (3.66 ppm, broad singlet)
    • Methylene protons adjacent to hydroxyl (3.89-4.02 ppm)
  • FT-IR Spectroscopy : Key absorption bands include:

    • N-H stretching (3300-3500 cm⁻¹)
    • O-H stretching (3200-3400 cm⁻¹)
    • C-N stretching (1200-1350 cm⁻¹)
    • C-O stretching (1050-1150 cm⁻¹)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and related techniques are essential for purity determination, with typical conditions including:

  • Column : C18 reverse phase
  • Mobile Phase : Gradient of acetonitrile/water with buffer
  • Detection : UV at 210-220 nm or refractive index detection

Chemical Reactions Analysis

1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents at Position 3 Salt Form Key Applications/Notes
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride (EN300-753590) C8H18Cl2N2O 245.15* Piperidin-1-yl Dihydrochloride Research chemical, synthesis intermediate
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride (1461705-44-1) C9H12ClF2NO 223.65 2,4-Difluorophenyl Hydrochloride Pharmaceutical candidate (e.g., kinase inhibition)
1-(Aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride (EN300-753590) C8H18Cl2N2O2 261.15* Piperidin-1-yl, Aminooxy Dihydrochloride Chemical intermediate
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl hydrate (1052527-93-1) C11H20ClNO3 249.45† 2,6-Dimethylphenoxy Hydrochloride hydrate Potential CNS drug analog
1-Amino-3-(5,6-dimethyl-1H-benzodiazol-1-yl)propan-2-ol dihydrochloride (sc-338959) C12H18Cl2N4O 321.20* 5,6-Dimethylbenzodiazolyl Dihydrochloride Biochemical research (e.g., enzyme inhibition)

*Calculated based on molecular formula.
†Includes hydrate.

Key Differences and Implications

Substituent Effects: Piperidin-1-yl Group (Target Compound): Enhances basicity and solubility in acidic conditions due to protonation. Commonly used in drug design for its pharmacokinetic properties . Aminooxy Group (): Introduces nucleophilic reactivity, enabling conjugation with carbonyl groups in targeted drug delivery systems .

Salt Forms: Dihydrochloride salts (Target, ) improve solubility compared to monohydrochloride () or hydrate forms (). For example, Berotralstat dihydrochloride () uses this salt for enhanced bioavailability in pharmaceuticals .

Synthetic Routes: The target compound’s synthesis likely involves HCl-mediated salt formation, analogous to methods described for 1-Amino-3-(aminoxy)-2-propanol dihydrochloride (), where HCl in ether yields crystalline salts .

Biological Activity

1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, also known as a piperidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its potential applications in pharmacology, particularly in neuropharmacology and oncology. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride, with a molecular formula of C8H20Cl2N2OC_8H_{20}Cl_2N_2O. It is typically available as a dihydrochloride salt, enhancing its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Neuropharmacological Effects
Research indicates that this compound may act as a selective agonist for dopamine receptors, particularly the D3 receptor. Studies have shown that it promotes β-arrestin translocation and G protein activation, which are critical pathways in neuroprotection and modulation of neurodegenerative processes .

2. Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that the compound may interfere with cancer cell proliferation through mechanisms involving apoptosis and cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine Receptor Agonism Selective activation of D3 receptor; potential neuroprotective effects
Anticancer Activity Induces apoptosis in hypopharyngeal tumor cells; more effective than bleomycin
Cytotoxicity Exhibits cytotoxic effects in various cancer cell lines

Case Studies

Case Study 1: Neuroprotective Effects
In a study utilizing animal models, the administration of this compound was associated with reduced neurodegeneration in models induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results indicated a significant decrease in neurotoxic markers and improved behavioral outcomes compared to control groups .

Case Study 2: Cancer Therapy
A comparative analysis was conducted on the efficacy of various piperidine derivatives against cancer cell lines. The findings showed that modifications to the piperidine structure could enhance anticancer activity. The specific compound exhibited a notable increase in cytotoxicity against FaDu cells, suggesting that structural variations play a crucial role in its biological effectiveness .

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